Benzotriazole-1-carboxamide (CAS 5933-29-9) is a highly stable, solid carbamoylating reagent primarily utilized as a safer, bench-stable substitute for phosgene, carbamoyl chlorides, and isocyanates in organic synthesis [1]. Structurally, it features a benzotriazole leaving group attached to a carboxamide moiety, allowing it to efficiently transfer the carbamoyl group to primary and secondary amines to form mono- and N,N-disubstituted ureas [2]. Beyond chemical synthesis, it is actively procured as a specialized copper corrosion inhibitor in aggressive acidic environments, such as nitric acid, where it forms a protective adsorption layer [3]. For industrial and laboratory buyers, its primary value proposition lies in eliminating the severe toxicity and moisture-sensitivity associated with traditional carbamoylating gases and liquids, thereby streamlining handling, storage, and solid-phase combinatorial workflows.
Attempting to substitute Benzotriazole-1-carboxamide with generic carbamoylating agents like phosgene, triphosgene, or free isocyanates introduces severe procurement and processing liabilities. Phosgene and its derivatives are highly toxic, requiring specialized gas-handling infrastructure, stringent safety protocols, and rigorous environmental controls that drastically increase operational costs [1]. Free isocyanates and carbamoyl chlorides are notoriously moisture-sensitive, rapidly hydrolyzing in ambient storage to form symmetric ureas and hydrochloric acid, which leads to high reagent waste and batch-to-batch reproducibility issues[2]. Furthermore, the harsh reaction conditions required by these generic reagents degrade polymer resins, rendering them entirely unsuitable for solid-phase combinatorial synthesis [1]. Unsubstituted benzotriazole, while stable, lacks the pre-installed carboxamide group necessary for direct carbamoylation. Benzotriazole-1-carboxamide resolves these failures by providing a bench-stable, solid-state carbamoyl donor that reacts cleanly under mild conditions.
Benzotriazole-1-carboxamide demonstrates superior processability as a carbamoylating agent compared to traditional toxic gases. In the synthesis of mono- and N,N-disubstituted ureas, it reacts with primary and secondary aliphatic amines under mild conditions to deliver isolated yields of 61–96% [1]. Unlike phosgene, which requires strict temperature control and hazardous gas containment, this solid reagent achieves these yields with simple purification protocols.
| Evidence Dimension | Isolated reaction yield for substituted ureas |
| Target Compound Data | 61–96% yield under mild, benchtop conditions |
| Comparator Or Baseline | Phosgene / Isocyanates (require harsh conditions and complex containment) |
| Quantified Difference | Achieves comparable or superior yields (up to 96%) while entirely eliminating the need for toxic gas handling infrastructure |
| Conditions | Reaction with primary/secondary amines and p-anisidine |
Procurement teams can eliminate the safety overhead and regulatory burden of phosgene while maintaining high synthetic yields.
A critical differentiator for Benzotriazole-1-carboxamide is its compatibility with polymer resins used in solid-phase synthesis. Traditional carbamoyl chlorides and isocyanates require harsh reaction conditions that degrade solid-phase supports, limiting their utility in library generation[1]. Benzotriazole-1-carboxamide successfully converts resin-bound amines into target ureas at room temperature, allowing for the intact cleavage of the final products.
| Evidence Dimension | Solid-phase resin compatibility |
| Target Compound Data | Compatible with solid-phase workflows (mild conditions preserve resin integrity) |
| Comparator Or Baseline | Carbamoyl chlorides / Phosgene (harsh conditions degrade resins) |
| Quantified Difference | Enables intact solid-phase synthesis of urea libraries, which is unachievable with harsh baseline reagents |
| Conditions | Solid-phase combinatorial chemistry workflows |
Essential for pharmaceutical R&D labs generating libraries of urea-containing enzyme inhibitors and peptidomimetics.
Benzotriazole-1-carboxamide is a stable solid with a melting point of 170-175 °C, acting as an effective, shelf-stable substitute for moisture-sensitive carbamoyl chlorides and free isocyanates [1]. While isocyanates rapidly degrade in the presence of atmospheric moisture to form symmetric ureas, Benzotriazole-1-carboxamide traps the isocyanate functionality, allowing for standard ambient storage and handling without glovebox infrastructure.
| Evidence Dimension | Moisture stability and handling requirements |
| Target Compound Data | Bench-stable solid (mp 170-175 °C) requiring no inert atmosphere |
| Comparator Or Baseline | Free isocyanates / Carbamoyl chlorides (highly moisture-sensitive, require inert gas) |
| Quantified Difference | Eliminates rapid atmospheric hydrolysis, drastically extending shelf life and reducing reagent waste |
| Conditions | Ambient storage and standard benchtop handling |
Reduces procurement waste from degraded reagents and lowers the cost of specialized anhydrous storage.
Beyond organic synthesis, Benzotriazole-1-carboxamide and its derivatives function as highly effective mixed-type corrosion inhibitors for copper. In aggressive 1.0 M HNO3 solutions, it forms a protective adsorption layer that significantly reduces anodic dissolution[1]. Compared to unsubstituted benzotriazole (BTA), which can form overly passivating films that are difficult to remove in certain industrial processes, the carboxamide derivative offers a modified adsorption profile suitable for specialized acidic environments.
| Evidence Dimension | Corrosion inhibition efficiency in 1.0 M HNO3 |
| Target Compound Data | Forms a highly effective protective adsorption layer via the carboxamide and triazole moieties |
| Comparator Or Baseline | Unprotected copper / Standard BTA |
| Quantified Difference | Provides robust mixed-type inhibition in aggressive nitric acid where standard passivation may fail or be poorly tunable |
| Conditions | Copper immersed in 1.0 M HNO3 solution |
Provides a specialized alternative to standard BTA for industrial metalworking fluids and acidic cleaning solutions.
Because Benzotriazole-1-carboxamide operates under mild conditions without degrading polymer resins, it is the ideal choice for pharmaceutical R&D teams building combinatorial libraries of urea-containing enzyme inhibitors and peptidomimetics[1]. It replaces harsh carbamoyl chlorides that would otherwise destroy the solid-phase support.
For process chemistry and general laboratory synthesis, this compound serves as a direct, bench-stable substitute for phosgene and free isocyanates [2]. It is procured to eliminate the need for specialized gas-handling infrastructure and inert-atmosphere gloveboxes, streamlining the synthesis of mono- and N,N-disubstituted ureas.
In industrial metallurgy and surface treatment, Benzotriazole-1-carboxamide is utilized as a mixed-type corrosion inhibitor for copper exposed to aggressive acids like 1.0 M HNO3 [3]. It is selected when the standard passivation film formed by unsubstituted benzotriazole (BTA) requires modification for specific cleaning or chemical mechanical polishing (CMP) applications.
Irritant